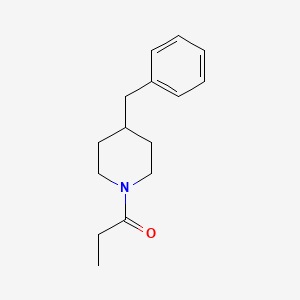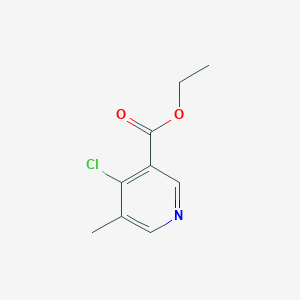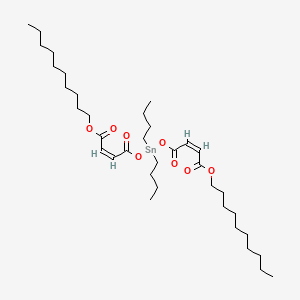
Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and pharmaceuticals. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate typically involves a multi-step process. One common method includes the bimolecular nucleophilic substitution (SN2) reaction, where 1-bromodecane is covalently grafted onto a precursor molecule . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl phosphonic acid: Known for its applications in emulsion polymerization and anti-corrosion coatings.
Decyl glucoside: Used as a surfactant in personal care products and industrial applications.
Uniqueness
What sets Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate apart is its unique combination of functional groups and its ability to form stable complexes with various molecular targets
Propriétés
Numéro CAS |
24660-23-9 |
|---|---|
Formule moléculaire |
C36H64O8Sn |
Poids moléculaire |
743.6 g/mol |
Nom IUPAC |
1-O-decyl 4-O-[dibutyl-[(Z)-4-decoxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C14H24O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16;2*1-3-4-2;/h2*10-11H,2-9,12H2,1H3,(H,15,16);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*11-10-;;; |
Clé InChI |
WPMZBGWYNQCTRW-YFQJWWFYSA-L |
SMILES isomérique |
CCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCC)(CCCC)CCCC |
SMILES canonique |
CCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


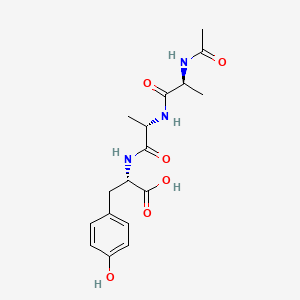
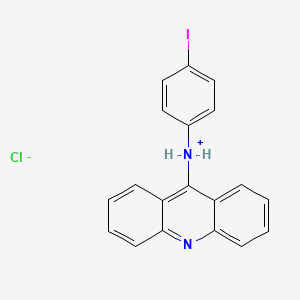
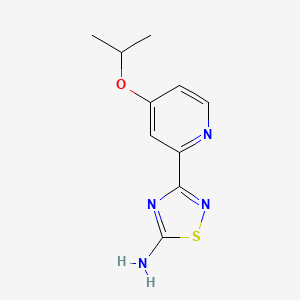

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
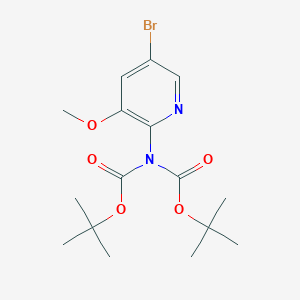

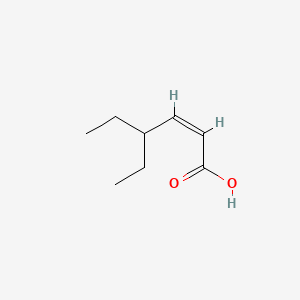
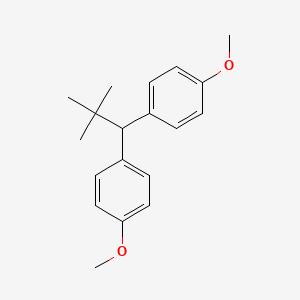
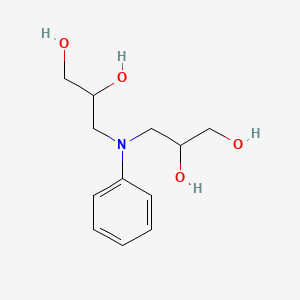
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)

